3-Hydroxy-1-pyridin-3-ylbutan-1-one
Overview
Description
3-Hydroxy-1-pyridin-3-ylbutan-1-one is an organic compound with the molecular formula C9H11NO2 It features a pyridine ring substituted with a hydroxy group and a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-pyridin-3-ylbutan-1-one can be achieved through several methods. One common approach involves the condensation of 3-hydroxypyridine with butanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridin-3-ylbutan-1-one.
Reduction: Formation of 3-hydroxy-1-pyridin-3-ylbutanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Hydroxy-1-pyridin-3-ylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-pyridin-3-ylbutan-1-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-pyridin-3-ylbutan-1-one: Similar structure but with a different position of the hydroxy group.
3-Hydroxy-4-pyridin-3-ylbutan-1-one: Another isomer with the hydroxy group at a different position.
3-Hydroxy-1-pyridin-2-ylbutan-1-one: Similar compound with the pyridine ring attached at a different position.
Uniqueness
3-Hydroxy-1-pyridin-3-ylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-1-pyridin-3-ylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6-7,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFMXKQBOUMKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905172 | |
Record name | 3-Hydroxy-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100021-46-3 | |
Record name | 3-Hydroxy-1-pyridin-3-ylbutan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.